Benzaldehydhydrazon

Übersicht

Beschreibung

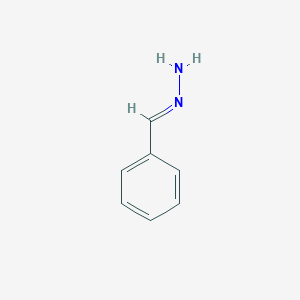

Benzaldehyde hydrazone is a type of organic compound formed from the reaction of a benzaldehyde molecule with a hydrazine molecule. This compound is widely used in the field of organic chemistry, as it is a versatile and useful reagent for a number of reactions. It is also used in many scientific research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Synthese von Hydrazone, Chinazoline und Schiff-Basen

Benzaldehydhydrazon wird in der Synthese von Hydrazone, Chinazoline und Schiff-Basen verwendet . Die Verbindung wird mit geeigneten Aldehyden und Hydraziden kombiniert, um dies zu erreichen. Verschiedene Ansätze für ihre Herstellung umfassen die lösungsbasierte Synthese, die Mechanosynthese und Festkörper-Schmelzreaktionen .

Korrosionsschutzmittel

Hydrazone-Derivate, einschließlich this compound, werden als Korrosionsschutzmittel für Metalle wie Nickel und Kupfer in sauren und basischen Medien verwendet .

Färbezwecke

Diese Verbindungen werden häufig für Färbezwecke für Materialien wie Baumwolle und Nylon verwendet .

Chemosensoren und pH-Sensoren

This compound-Derivate werden als Chemosensoren und pH-Sensoren zum Nachweis von Mikroben verwendet .

Abwasserbehandlung

Sie finden auch Anwendung in der Abwasserbehandlung .

Antibakterielle Aktivität

Die Verbindung hat eine breite Wirksamkeit gegen Bakterienstämme wie S. aureus, E. coli und P. Aeruginosa .

Entzündungshemmende Eigenschaften

This compound reagiert mit Aldehyden oder Ketonen zu einer neuen Substituentengruppe, die zusätzliche chemische, thermische und hydrolytische Stabilität bietet. Diese Eigenschaft wird bei der Entwicklung entzündungshemmender Medikamente genutzt

Wirkmechanismus

Target of Action

Benzaldehyde hydrazone, also known as benzylidenehydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction . This reaction is a key step in many biochemical processes, particularly in the synthesis of various hydrazones .

Mode of Action

The mode of action of benzaldehyde hydrazone involves a nucleophilic addition of hydrazine to the carbonyl group of aldehydes or ketones, forming a hydrazone . This reaction is a variation of the imine forming reaction . The hydrazone then undergoes a reaction with a base, usually KOH, and heat, converting it to an alkane . This process is essentially irreversible and results in the production of nitrogen gas .

Biochemical Pathways

The Wolff-Kishner reduction, facilitated by benzaldehyde hydrazone, is a critical part of various biochemical pathways. It enables the conversion of carbonyl compounds to alkanes, which are fundamental building blocks in numerous biological molecules . The reaction also produces nitrogen gas, a stable molecule with a triple bond .

Pharmacokinetics

For instance, PEG-benzaldehyde-hydrazone-cholesteryl hemisuccinate (PEG B-Hz-CHEMS), a pH-sensitive liposome, has been shown to have long circulation times and efficient endosomal escape .

Result of Action

The primary result of the action of benzaldehyde hydrazone is the conversion of carbonyl compounds to alkanes . This transformation is significant in organic chemistry and medicinal chemistry due to the broad spectrum of biological activities of hydrazones . For instance, hydrazone compounds have been reported to possess anti-inflammatory and analgesic activity .

Action Environment

The action of benzaldehyde hydrazone is influenced by environmental factors such as pH and temperature . The Wolff-Kishner reduction, for example, requires a basic environment and high temperatures . Furthermore, the reaction rate can be accelerated under certain conditions, such as in the presence of catalysts .

Safety and Hazards

Benzaldehyde hydrazone is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (H332), may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and may damage fertility or the unborn child (H360) . It is also toxic to aquatic life with long-lasting effects (H411) .

Biochemische Analyse

Biochemical Properties

Benzaldehyde hydrazone is known to interact with various enzymes, proteins, and other biomolecules. It forms complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), which have shown potent antimicrobial and antitubercular activities . The nature of these interactions involves coordination via enolic oxygen atom, azomethine nitrogen atom, phenolic oxygen atom, and oxygen atom of water molecules .

Cellular Effects

The effects of Benzaldehyde hydrazone on cells are significant. It has been found to exhibit cytotoxic activity, with the maximum effect observed in certain treatments resulting in minimum survival percentages . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Benzaldehyde hydrazone involves its interaction with biomolecules at the molecular level. It forms hydrazone-Schiff bases through reactions with aldehydes . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzaldehyde hydrazone change over time. It shows accelerated drug release at endosomal pH 5.0 compared to other compounds

Metabolic Pathways

Benzaldehyde hydrazone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Eigenschaften

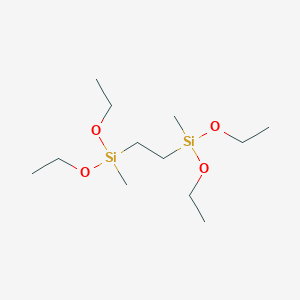

| { "Design of the Synthesis Pathway": "Benzaldehyde hydrazone can be synthesized by the reaction between benzaldehyde and hydrazine hydrate.", "Starting Materials": [ "Benzaldehyde", "Hydrazine hydrate" ], "Reaction": [ "Mix benzaldehyde and hydrazine hydrate in a 1:1 molar ratio", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it in vacuum", "Obtain the product, benzaldehyde hydrazone" ] } | |

CAS-Nummer |

5281-18-5 |

Molekularformel |

C7H8N2 |

Molekulargewicht |

120.15 g/mol |

IUPAC-Name |

(Z)-benzylidenehydrazine |

InChI |

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6- |

InChI-Schlüssel |

CRKDNNLDFYKBEE-TWGQIWQCSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)/C=N\N |

SMILES |

C1=CC=C(C=C1)C=NN |

Kanonische SMILES |

C1=CC=C(C=C1)C=NN |

Synonyme |

Benzalhydrazone; Benzylidene Hydrazine; NSC 32341 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)

![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)

![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)